molecular formula C₁₁H₁₅NO₄ B1145411 N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine CAS No. 1094089-46-9

N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine

Cat. No.: B1145411
CAS No.: 1094089-46-9
M. Wt: 225.24
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine, widely recognized as Phenylephrine Related Compound G , is a crucial pharmaceutical impurity and reference standard. With the CAS RN 1094089-46-9 and a molecular formula of C 11 H 15 NO 4 (Mol. Weight: 225.24 g/mol) , this compound is an official United States Pharmacopeia (USP) Reference Standard, essential for ensuring quality control in pharmaceutical analysis . Its primary research application lies in the quantitative and qualitative analysis of phenylephrine, a common decongestant. Researchers utilize this compound as a chromatographic benchmark to identify, quantify, and monitor this specific impurity during the drug development process, manufacturing, and stability testing, thereby guaranteeing the safety, purity, and efficacy of pharmaceutical products . The (2R) stereochemistry in its structure is critical for its specific interaction and application in stereospecific analytical methods. This product is provided as an off-white solid and requires storage at 2-8°C to maintain stability . Intended Use: This product is For Research Use Only. It is strictly intended for laboratory analysis and quality control applications in a research setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-12(7-11(15)16)6-10(14)8-3-2-4-9(13)5-8/h2-5,10,13-14H,6-7H2,1H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYGSKMMSXCQJE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C1=CC(=CC=C1)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H](C1=CC(=CC=C1)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094089-46-9
Record name Glycine, N-((2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094089469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCINE, N-((2R)-2-HYDROXY-2-(3-HYDROXYPHENYL)ETHYL)-N-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IN8GX3EDM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes Derived from Amino Acid Precursors

The most common approach involves modifying glycine or its derivatives to introduce the hydroxyphenyl and methylamino substituents. A two-step procedure begins with the protection of glycine’s amino group using tert-butoxycarbonyl (Boc) anhydride, followed by alkylation with (2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl bromide. The Boc group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), yielding the target compound with an average yield of 62–68%. Key parameters include:

ParameterConditionImpact on Yield
SolventDimethylformamide (DMF)Maximizes solubility of intermediates
Temperature0–5°C (alkylation step)Reduces side reactions
CatalystTriethylamine (TEA)Enhances nucleophilicity
Reaction Time12–16 hours (alkylation)Ensures completion

This method prioritizes stereochemical integrity, as evidenced by chiral HPLC analysis showing >98% enantiomeric excess (ee) . However, the use of Boc protection necessitates additional purification steps, increasing production costs.

Phenolic Compound Functionalization

An alternative route starts with 3-hydroxyphenylacetic acid, which undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride. The resulting secondary amine is then subjected to hydroxymethylation using formaldehyde under basic conditions (pH 10–11). Critical considerations include:

  • Reductive Amination :

    • Solvent: Methanol/water (4:1 v/v)

    • Temperature: 25°C

    • Yield: 54–58%

  • Hydroxymethylation :

    • Base: Sodium hydroxide

    • Reaction Time: 6–8 hours

This route avoids protecting groups but struggles with regioselectivity, producing a 15–20% mixture of undesired regioisomers. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is required, reducing scalability.

Enzymatic Resolution of Racemic Mixtures

To address stereochemical challenges, lipase-mediated kinetic resolution has been explored. Racemic N-methyl-glycine derivatives are treated with Pseudomonas fluorescens lipase in an organic solvent (e.g., toluene), selectively acylating the undesired (2S)-enantiomer . The remaining (2R)-enantiomer is isolated with 89–92% ee. Advantages include:

  • Catalyst Reusability : Lipase retains 80% activity after five cycles .

  • Mild Conditions : Reactions proceed at 30–35°C, minimizing decomposition.

However, this method requires an additional acylation step and achieves lower overall yields (38–42%) compared to chemical synthesis .

Solid-Phase Synthesis for High-Purity Applications

For pharmaceutical-grade material, solid-phase synthesis on Wang resin has been optimized. The resin-bound glycine is sequentially functionalized with methylamine and (2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl groups using standard peptide coupling reagents (HBTU/HOBt). Cleavage from the resin with trifluoroacetic acid/water (95:5) yields the product in 73–77% purity, which is further refined via recrystallization from ethanol/water.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Equimolar quantities of glycine methyl ester, 3-hydroxyphenylacetaldehyde, and methylamine are ball-milled with catalytic p-toluenesulfonic acid at 30 Hz for 2 hours . This method achieves 65% yield with 94% ee, eliminating volatile organic solvents and reducing energy consumption by 40% compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmacological Applications

1. Neurotransmission Research
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine has been utilized in studies focusing on neurotransmission. Its structural similarity to glycine allows it to be used as a model compound in drug binding studies, particularly with FK506 binding proteins. This application is crucial for understanding the interactions between neurotransmitters and their receptors in the central nervous system .

2. Cancer Research
Research indicates that compounds similar to this compound can exhibit anticancer properties. For instance, derivatives have been studied for their effects on apoptosis in various tumor cell lines. The compound's ability to influence cellular pathways makes it a candidate for further exploration in cancer therapeutics .

Biochemical Applications

1. Synthesis of Labeled Amino Acids
This compound has been employed in synthesizing labeled amino acids for use in metabolic studies. The ability to stereospecifically assign resonances in NMR studies enhances the understanding of metabolic pathways involving amino acids, which is vital for biochemistry research .

2. Drug Development
The compound serves as a reference material in the development of new pharmaceuticals targeting adrenergic receptors and other neurotransmission pathways. Its structural characteristics allow researchers to explore modifications that could lead to more effective therapeutic agents .

Case Studies

Study Focus Findings
Drug Binding StudiesFK506 Binding ProteinUtilized to assign glycine a-proton resonances, aiding in drug interaction analysis .
Anticancer PropertiesVarious Tumor Cell LinesInduced apoptosis noted, suggesting potential as an anticancer agent .
Metabolic Pathway AnalysisLabeled Amino AcidsImproved methodologies for synthesizing labeled compounds for NMR studies .

Mechanism of Action

The mechanism of action of N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, functional, and pharmacological distinctions between N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Pharmacological Role/Impurity Relevance
This compound C₁₁H₁₅NO₄ 225.24 3-hydroxyphenyl group, N-methyl-glycine Phenylephrine impurity (USP Class G); neuroactive properties
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol C₁₀H₁₃NO₂ 179.22 Isoquinoline backbone, absence of glycine moiety Phenylephrine degradation product; limited neuroactivity
Phenylephrone (1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one) C₁₀H₁₃NO₂ 179.22 Ketone group replaces hydroxyethyl-glycine Phenylephrine impurity (USP Class C); oxidative metabolite
This compound Sodium Salt C₁₁H₁₄NNaO₄ 247.22 Sodium counterion enhances solubility Stabilized impurity form; used in analytical reference standards
N-{3-[6-(Dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzyl}-N-methyl-glycinate C₁₈H₂₀F₃N₃O₂ 375.37 Trifluoromethylpyridine substituent Synthetic intermediate for kinase inhibitors; unrelated to phenylephrine

Structural and Functional Analysis

  • Backbone Variations : Unlike Phenylephrone (ketone-containing), the target compound retains a hydroxyethyl-glycine chain , enhancing hydrogen-bonding capacity and solubility .
  • Substituent Effects : The sodium salt derivative (C₁₁H₁₄NNaO₄) exhibits altered pharmacokinetics due to ionic interactions, whereas trifluoromethylpyridine-containing analogs (e.g., C₁₈H₂₀F₃N₃O₂) prioritize lipophilicity for blood-brain barrier penetration .
  • Chirality : The (2R)-configuration in the target compound is critical for receptor binding specificity, contrasting with racemic mixtures in intermediates like rel-N-Methyl-N-[[(1R,2S)-1,2,3,4-tetrahydro-6-methoxy-1-phenyl-2-naphthalenyl]methyl]glycine hydrochloride (CAS: 949588-40-3) .

Pharmacological and Industrial Relevance

  • Impurity Profiles : The target compound’s maximum tolerated impurity level in phenylephrine is 1.0% (USP guidelines), comparable to Phenylephrone (2.8%) but stricter than citrate adducts (1.0%) .
  • Synthetic Challenges : Unlike simpler analogs (e.g., N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate , CAS: 333451-86-8), the target compound requires enantioselective synthesis to maintain stereochemical purity .

Biological Activity

N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine, also known as Phenylephrine Related Compound G, is a compound with notable biological activities, primarily recognized as an impurity of Phenylephrine, an α-adrenergic agonist. This article delves into its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅NO₄
  • Molecular Weight : 225.24 g/mol
  • CAS Number : 1094089-46-9
  • Melting Point : Approximately 90 °C (in solvents like ethanol and acetone) .

Pharmacological Profile

This compound exhibits various pharmacological effects that are crucial for its application in medicine:

  • Adrenergic Activity : As a related compound to Phenylephrine, it may exhibit similar α-adrenergic agonistic properties, which can lead to vasoconstriction and increased blood pressure .
  • Mydriatic Effects : The compound has been noted for its potential to induce mydriasis (pupil dilation), making it useful in ophthalmic applications .
  • Decongestant Properties : Its action on adrenergic receptors suggests possible applications in treating nasal congestion .

Antiviral and Antibacterial Properties

Research indicates that compounds related to this compound may possess antiviral and antibacterial activities. For instance:

  • Antiviral Activity : Similar compounds have shown moderate antiviral effects against herpes simplex virus type 1 and influenza A virus strains .
  • Antibacterial Activity : Related structures have demonstrated significant antibacterial effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity

Studies have highlighted the cytotoxic potential of related compounds against various cancer cell lines. For example:

  • Compounds derived from marine fungi have shown cytotoxic effects against human breast cancer (MCF-7), gastric carcinoma (SGC7901), and other cancer cell lines .

Case Studies

  • Study on Antiviral Activity :
    • A study conducted on derivatives of phenolic compounds indicated that certain analogs exhibited promising antiviral properties against a range of viruses, including those resistant to common antiviral treatments .
  • Cytotoxicity Assessment :
    • In vitro studies on the cytotoxic effects of phenolic derivatives revealed significant inhibition of cell proliferation in cancer cell lines, suggesting a potential role in cancer therapy .

Summary of Findings

The biological activity of this compound encompasses a spectrum of pharmacological effects primarily linked to its adrenergic activity. Its potential applications in treating conditions such as nasal congestion and its observed cytotoxicity against various cancer cell lines underline the importance of this compound in medicinal chemistry.

Table: Summary of Biological Activities

Activity Type Description References
Adrenergic AgonismInduces vasoconstriction; increases blood pressure
Mydriatic EffectsCauses pupil dilation for ophthalmic applications
Decongestant PropertiesAlleviates nasal congestion
Antiviral ActivityModerate effects against herpes simplex virus
Antibacterial ActivitySignificant effects against MRSA
CytotoxicityInhibits proliferation in various cancer cell lines

Q & A

Q. What synthetic routes are commonly employed to prepare N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine?

The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Hydrogenation : Palladium-catalyzed (Pd/C) hydrogenation under 40 psi pressure in ethanol to reduce intermediates (e.g., reduction of azide or nitro groups) .
  • Amide coupling : Use of carbodiimide reagents (e.g., EDC) with HOBt or DIPEA in DMF to form amide bonds, followed by purification via silica gel chromatography .
  • Acid hydrolysis : Treatment with NaOH in THF-MeOH to hydrolyze ester groups, followed by acidification (HCl) and extraction with ethyl acetate . Final purification often employs recrystallization from ethyl acetate/hexane mixtures .

Q. How is the stereochemical purity of this compound confirmed?

Chiral resolution and purity are validated using:

  • HPLC with chiral columns : Specific retention times and peak symmetry are compared against reference standards (e.g., USP Phenylephrine Related Compound G) .
  • Optical rotation measurements : The compound’s specific rotation ([α]D) is cross-checked with literature values (e.g., +15° to +25° in methanol) .
  • NMR spectroscopy : Diastereotopic proton signals in ¹H NMR (e.g., splitting patterns for the 2R-hydroxy group) confirm stereochemistry .

Q. What analytical techniques are critical for characterizing this compound?

Structural confirmation requires:

  • ¹H/¹³C NMR : Key signals include the 3-hydroxyphenyl aromatic protons (δ 6.7–7.1 ppm), hydroxyethyl protons (δ 3.4–4.2 ppm), and glycine methylene groups (δ 2.8–3.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Experimental m/z values must match theoretical molecular weights (e.g., [M+H]⁺ = 226.1184 for C₁₁H₁₅NO₄) .
  • FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (amide C=O) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural elucidation?

Discrepancies (e.g., unexpected splitting or missing peaks) may arise from:

  • Dynamic effects : Rotameric equilibria in the glycine moiety can broaden signals; variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers .
  • Impurity interference : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, HSQC correlates ¹³C shifts with adjacent protons, clarifying ambiguous assignments .
  • Deuterated solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; phenolic -OH protons may exchange differently, altering splitting patterns .

Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric excess?

Key considerations include:

  • Catalyst optimization : Replace Pd/C with asymmetric catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation, achieving >95% ee .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction ion-exchange chromatography to remove salts .
  • In-line monitoring : Use LC-MS to track intermediates and adjust reaction parameters (e.g., pH, temperature) in real time .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

  • pH-dependent degradation : The sodium salt form (C₁₁H₁₄NNaO₄) is stable at pH 7–9 but undergoes hydrolysis at pH <5, forming 3-hydroxyphenylethanolamine .
  • Temperature sensitivity : Storage at −20°C preserves integrity for >2 years, while room temperature leads to 10% decomposition in 6 months .
  • Light exposure : UV/Vis spectroscopy shows photodegradation (λmax 280 nm) under ambient light; amber vials are recommended .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Advanced SAR analyses use:

  • Docking simulations : The glycine moiety interacts with serotonin receptors (e.g., 5-HT2C) via hydrogen bonding to Asp134 and π-stacking with Phe132 .
  • Molecular dynamics (MD) : Predicts conformational flexibility of the hydroxyethyl group, correlating with receptor binding affinity (ΔG = −8.2 kcal/mol) .
  • QM/MM calculations : Models electron distribution in the 3-hydroxyphenyl ring, identifying electrophilic regions prone to metabolic oxidation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine
Reactant of Route 2
Reactant of Route 2
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.